Monocaprilina

Descripción general

Descripción

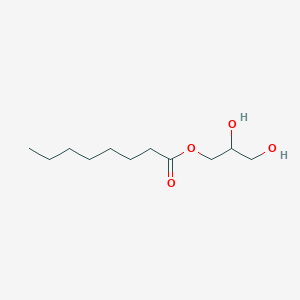

Monocaprylin, also known as glyceryl monocaprylate, is a monoglyceride of caprylic acid. It is a colorless or pale yellow liquid with low viscosity and a slight odor of coconut. This compound is insoluble in water but miscible with many organic solvents. Monocaprylin is known for its broad-spectrum antimicrobial properties, making it a valuable compound in various applications, including food preservation and pharmaceuticals .

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Monocaprylin exhibits robust antimicrobial activity against a range of pathogens, making it a valuable compound in food safety and medical applications.

Bacterial Inhibition

Monocaprylin has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. Studies have shown that it inhibits the growth of pathogens such as Staphylococcus aureus and Escherichia coli at minimal inhibitory concentrations (MIC) as low as 0.5 ppm . The following table summarizes the antibacterial efficacy of monocaprylin against various bacterial strains:

| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| Escherichia coli | 1.28 | 2.56 |

| Staphylococcus aureus | 1.28 | 2.56 |

| Pseudomonas aeruginosa | 0.5 | 1.0 |

| Bacillus subtilis | 0.5 | 1.0 |

These findings indicate that monocaprylin can effectively reduce bacterial populations, making it a potential candidate for use as a natural preservative in food products .

Antifungal Activity

In addition to its antibacterial properties, monocaprylin has shown antifungal effects against pathogenic fungi such as Mucor racemosus and Rhizopus stolonifer, with effective concentrations reaching up to 1000 ppm . The compound's ability to inhibit fungal growth supports its application in food preservation and medical treatments for fungal infections.

Food Preservation

Given its antimicrobial properties, monocaprylin is being explored as a natural preservative in the food industry. Its effectiveness in inhibiting microbial growth can extend the shelf life of various food products without the need for synthetic preservatives.

Case Study: Food Products

A study evaluated the incorporation of monocaprylin into dairy products, revealing that it significantly reduced microbial load over time compared to control samples without monocaprylin. This suggests its potential utility in enhancing food safety and quality .

Pharmaceutical Applications

Monocaprylin's antimicrobial properties make it a candidate for pharmaceutical formulations, particularly in topical applications for skin infections.

Case Study: Dermatological Applications

In vitro studies have demonstrated that formulations containing monocaprylin effectively treat dermatophilosis caused by Dermatophilus congolensis, showcasing its potential in veterinary medicine as well .

Textile Industry Applications

Monocaprylin is also being utilized in the textile industry due to its antimicrobial properties, which can prevent microbial contamination on fabrics.

Efficacy on Textiles

Textiles treated with monocaprylin showed a significant reduction in microbial growth for pathogens commonly found on clothing and footwear, such as Candida parapsilosis and various bacteria . This application not only enhances hygiene but also prolongs the lifespan of textile materials by preventing degradation caused by microbial activity.

Mecanismo De Acción

Target of Action

Monocaprylin, a monoglyceride of caprylic acid, primarily targets a variety of foodborne pathogenic and spoilage microorganisms . These include bacteria such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis . The compound’s antimicrobial activity makes it a potential alternative for food preservation .

Mode of Action

Monocaprylin interacts with the cell membranes of the targeted microorganisms . It integrates into the liquid disordered phase of the membrane, leading to an abrupt increase in mass and hydration . This integration disrupts the membrane integrity, causing leakage of cellular contents . The compound’s action results in increased membrane fluidity and phase boundary defects .

Biochemical Pathways

The primary biochemical pathway affected by monocaprylin is the integrity of the microbial cell membrane . By disrupting the membrane, monocaprylin inhibits the normal functioning of the cell, leading to cell death . The sensitivity of cells to monocaprylin depends on the lipid composition, fluidity, and curvature of the membrane .

Pharmacokinetics

It’s known that monocaprylin exhibits excellent antibacterial activity, suggesting effective bioavailability

Result of Action

The primary result of monocaprylin’s action is the inhibition of growth and eventual death of targeted microorganisms . For instance, monocaprylin reduces all five pathogens (Strep. agalactiae, Strep. dysgalactiae, Strep. uberis, Staph. aureus, and E. coli) by >5.0 log cfu/mL after 6 h of incubation .

Action Environment

The action of monocaprylin can be influenced by environmental factors. It’s worth noting that monocaprylin is generally regarded as safe (GRAS) and can function both as an emulsifier and as a preservative in food , suggesting its stability in various environments.

Análisis Bioquímico

Biochemical Properties

Monocaprylin interacts with various biomolecules in biochemical reactions. For instance, it has been observed to inhibit a variety of foodborne pathogenic and spoilage microorganisms . The nature of these interactions could be attributed to weak chemical bonds such as hydrogen bonds, van der Waals force, or hydrophobic interactions .

Cellular Effects

Monocaprylin has been found to have significant effects on various types of cells and cellular processes. For example, it has been shown to inhibit the growth of certain bacteria, such as Escherichia coli and Staphylococcus aureus . This suggests that Monocaprylin may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Monocaprylin have been observed to change over time. For instance, differential scanning calorimetry (DSC) studies have reported the melting and crystallization behavior of Monocaprylin . This information can provide insights into the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of Monocaprylin at different dosages in animal models have not been extensively studied. Given its antimicrobial properties, it is plausible that there may be threshold effects, as well as potential toxic or adverse effects at high doses .

Transport and Distribution

It is possible that it interacts with certain transporters or binding proteins, which could influence its localization or accumulation .

Métodos De Preparación

Monocaprylin can be synthesized through several methods:

Chemical Synthesis: One common method involves the esterification of glycerol with caprylic acid. This reaction can be catalyzed by acids such as p-toluenesulfonic acid.

Enzymatic Synthesis: Another method involves the use of lipase enzymes to catalyze the esterification of glycerol with caprylic acid.

Industrial Production: Industrially, monocaprylin is produced using continuous chemical glycerolysis of fats and oils at high temperatures (220–250°C) employing inorganic alkaline catalysts.

Análisis De Reacciones Químicas

Monocaprylin undergoes various chemical reactions:

Esterification: As mentioned, monocaprylin is formed through the esterification of glycerol with caprylic acid.

Hydrolysis: Monocaprylin can be hydrolyzed back into glycerol and caprylic acid under acidic or basic conditions.

Oxidation and Reduction: While monocaprylin is relatively stable, it can undergo oxidation and reduction reactions under specific conditions.

Comparación Con Compuestos Similares

Monocaprylin is similar to other monoglycerides such as monocaproin and monolaurin. it is unique in its specific antimicrobial spectrum and its ability to inhibit a wide range of microorganisms at relatively low concentrations . Other similar compounds include:

Monocaproin: Another monoglyceride with antimicrobial properties, but with a slightly different spectrum of activity.

Monolaurin: Known for its strong antiviral properties, particularly against lipid-enveloped viruses.

Monocaprylin stands out due to its broad-spectrum antimicrobial activity and its potential as a natural food preservative and pharmaceutical excipient.

Actividad Biológica

Monocaprylin, the monoglyceride of caprylic acid (C8), is gaining attention for its diverse biological activities, particularly its antimicrobial properties. This article discusses the biological activity of monocaprylin, focusing on its antibacterial effects, mechanisms of action, and potential applications in various fields.

Antibacterial Properties

Monocaprylin exhibits significant antibacterial activity against a wide range of bacteria, including both Gram-positive and Gram-negative strains. Its efficacy has been demonstrated in various studies, which are summarized in the following table:

The mechanisms by which monocaprylin exerts its antibacterial effects have been extensively studied. Key findings include:

- Cell Membrane Disruption : Monocaprylin alters the permeability and integrity of bacterial cell membranes. For instance, it causes a decline in membrane potential and leakage of cellular contents, leading to cell lysis in E. coli .

- Biofilm Disruption : Monocaprylin has been shown to inhibit biofilm formation by various microorganisms, enhancing its antibacterial properties when used in combination with other surfactants like sophorolipids .

- pH Stability : Unlike traditional preservatives, monocaprylin maintains its antibacterial efficacy across a wide pH range (5 to 9), making it a versatile additive .

Study on Infant Formula

A study investigated the efficacy of monocaprylin in reducing Enterobacter sakazakii populations in reconstituted infant formula. Results indicated that monocaprylin could substantially decrease bacterial counts, highlighting its potential as a safe preservative in food products .

Bovine Mastitis Treatment

Research focusing on bovine mastitis pathogens showed that both caprylic acid and monocaprylin significantly reduced bacterial populations (>5 log CFU/mL) after 6 hours of incubation. This suggests that monocaprylin could serve as an alternative or adjunct to antibiotics for treating mastitis in dairy cattle .

Applications and Future Directions

Monocaprylin's antimicrobial properties make it suitable for various applications:

- Food Preservation : Its stability across different pH levels and effectiveness against foodborne pathogens position it as a promising natural preservative.

- Medical Applications : Given its antibacterial effects, monocaprylin may be useful in developing treatments for infections resistant to conventional antibiotics.

- Textile Industry : Monocaprylin-treated textiles showed reduced microbial growth, suggesting potential applications in antimicrobial fabrics .

Propiedades

IUPAC Name |

2,3-dihydroxypropyl octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O4/c1-2-3-4-5-6-7-11(14)15-9-10(13)8-12/h10,12-13H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHBFNMLVSPCDGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6048383 | |

| Record name | 2,3-Dihydroxypropyl octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502-54-5, 26402-26-6 | |

| Record name | Glyceryl 1-monooctanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=502-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyceryl 1-caprylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Monoctanoin component A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026402266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Monoctanoin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06801 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Octanoic acid, monoester with 1,2,3-propanetriol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Dihydroxypropyl octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octanoic acid, monoester with glycerol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.320 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Octanoic acid, 2,3-dihydroxypropyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCERYL 1-CAPRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MCF579Z59B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.